molecular formula C11H9ClFN3 B1414939 6-chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine CAS No. 919522-25-1

6-chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine

Cat. No. B1414939
CAS RN: 919522-25-1
M. Wt: 237.66 g/mol
InChI Key: URUSMXUULRIJHH-UHFFFAOYSA-N
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Description

6-chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine is a chemical compound with the CAS Number: 919522-25-1 . It has a molecular weight of 237.66 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 6-chloro-N-(2-fluorobenzyl)-3-pyridazinamine . The InChI Code is 1S/C11H9ClFN3/c12-10-5-6-11(16-15-10)14-7-8-3-1-2-4-9(8)13/h1-6H,7H2,(H,14,16) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 237.66 . It’s a powder that’s typically stored at room temperature . For more specific physical and chemical properties, such as melting point, boiling point, and density, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Scientific Research Applications

Antimicrobial Activity

Pyridazine derivatives, including 6-chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine, have been studied for their potential as antimicrobial agents. The presence of the pyridazine ring can contribute to the compound’s ability to inhibit the growth of various bacteria and fungi, making it a candidate for the development of new antimicrobial drugs .

Antidepressant Properties

Research has indicated that compounds with a pyridazine scaffold may exhibit antidepressant effects. This is attributed to their interaction with neurotransmitter systems in the brain, which can be beneficial for treating depression and related mood disorders .

Anticancer Applications

Pyridazine derivatives have shown promise in anticancer research. They can interfere with the proliferation of cancer cells, potentially leading to the development of novel anticancer therapies .

Antiplatelet Activity

The compound’s structure is conducive to antiplatelet activity, which can prevent the formation of blood clots. This application is particularly relevant in the prevention of thrombotic diseases .

Antiulcer Potential

Due to its chemical structure, 6-chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine may have applications in treating ulcers. It could help in reducing gastric acid secretion or protecting the stomach lining .

Herbicidal Properties

Some pyridazine derivatives are used as herbicides. This compound could be explored for its potential to control unwanted plant growth in agricultural settings .

Antifeedant Effects

In the realm of pest control, this compound might be used to develop antifeedants, substances that deter pests from feeding on crops, thus protecting them from damage .

Safety and Hazards

For safety and hazard information, it’s best to refer to the MSDS provided by the manufacturer . This will provide the most accurate and up-to-date information about potential risks and safety precautions for handling and storage of the compound .

properties

IUPAC Name

6-chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFN3/c12-10-5-6-11(16-15-10)14-7-8-3-1-2-4-9(8)13/h1-6H,7H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUSMXUULRIJHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NN=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651903
Record name 6-Chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine

CAS RN

919522-25-1
Record name 6-Chloro-N-[(2-fluorophenyl)methyl]pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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